molecular formula C19H18N4O4 B2402584 (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285635-95-1

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2402584
CAS RN: 1285635-95-1
M. Wt: 366.377
InChI Key: VEMHKWUCAGQSMO-RGVLZGJSSA-N
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Description

Unfortunately, I could not find a specific description for “(E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide”. It seems to be a complex organic compound, likely used in advanced chemical research .

Scientific Research Applications

Molecular Structure and Computational Analysis

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been subject to structural and computational analysis. The compound was synthesized and characterized using various spectroscopic methods like FT-IR, NMR, and ESI-MS. Its molecular structure was confirmed through single-crystal X-ray diffraction. Computational studies, including hybrid B3LYP/6-311++G** calculations, revealed insights into its stability, reactivity, and interaction sites. The compound exhibited low reactivity and high stability in solution, as suggested by NBO calculations and frontier orbital studies. Molecular docking studies suggested its potential as an anti-diabetic agent, highlighting its interaction with specific proteins like 4AMJ protein (Karrouchi et al., 2021).

Corrosion Inhibition

Research has also explored the application of similar carbohydrazide-pyrazole compounds as corrosion inhibitors. One study investigated the corrosion protection behavior of synthesized compounds on mild steel in acidic environments. The results demonstrated high inhibition efficiency, suggesting the compound's potential in protecting metal surfaces. The study employed various techniques like gravimetric and electrochemical methods, SEM, AFM, and XPS analysis, alongside computational approaches like Density Functional Theory (DFT) and Monte Carlo simulations (Paul, Yadav, & Obot, 2020).

Cytotoxicity and Anticancer Potential

Moreover, derivatives of this compound have been synthesized and screened for cytotoxic activity. For instance, pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were evaluated against Ehrlich Ascites Carcinoma cells, indicating the compound's potential in medical applications, particularly in cancer treatment (Hassan, Hafez, & Osman, 2014). Another study synthesized novel hydrazone derivatives, finding that some compounds significantly inhibited the growth of A549 lung cancer cells and induced apoptosis, further supporting the compound's relevance in anticancer research (Zheng et al., 2009).

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-26-17-6-4-3-5-13(17)14-10-15(22-21-14)19(25)23-20-11-12-7-8-16(24)18(9-12)27-2/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMHKWUCAGQSMO-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

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